3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA
Overview
Description
3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitrophenyl group, and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA typically involves multiple steps. One common method includes the nitration of N-phenylbenzenesulfonamide to introduce the nitro group, followed by methylation of the nitrogen atom. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to apoptosis. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-nitrobenzenesulfonamide
- N-phenylbenzenesulfonamide
- 4-nitrophenylbenzenesulfonamide
Uniqueness
3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[4-(methylsulfamoyl)phenyl]-3-(4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-15-24(22,23)13-8-4-11(5-9-13)17-14(19)16-10-2-6-12(7-3-10)18(20)21/h2-9,15H,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYWMBWGPMHSQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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